alpha-D-Glucose 1,6-bisphosphate

Übersicht

Beschreibung

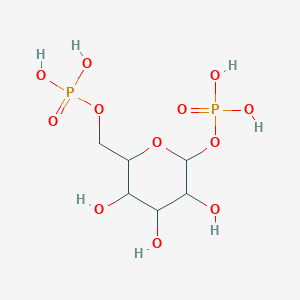

Alpha-D-Glucose 1,6-Bisphosphate is a key metabolic regulator that plays a crucial role in various biochemical pathways. It is a hexose phosphate, specifically a carbohydrate derivative containing a hexose substituted by two phosphate groups. This compound is essential for the functionality of several enzymes involved in primary metabolism, including phosphoglucomutase .

Vorbereitungsmethoden

Alpha-D-Glucose 1,6-Bisphosphate can be synthesized by a distinct family of α-phosphohexomutases. These enzymes are widely distributed in prokaryotes and catalyze the conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate into this compound . The reaction conditions typically involve the presence of a bound metal ion, usually magnesium, and a conserved phosphorylated seryl residue in the active site .

Analyse Chemischer Reaktionen

α-D-Glucose-1,6-Bisphosphat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Phosphorylierung: Es wirkt als essentieller Aktivator der Phosphoglucomutase, indem es eine anfängliche Phosphorylierung des aktiven Zentrums bereitstellt.

Isomerisierung: Die Verbindung kann zwischen α-D-Glucose-1-phosphat und α-D-Glucose-6-phosphat umgelagert werden.

Hydrolyse: Es kann unter sauren Bedingungen hydrolysiert werden, um Glucose und anorganisches Phosphat zu produzieren.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Magnesiumionen und spezifische Enzyme wie die Phosphoglucomutase . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Glucose-1-phosphat, Glucose-6-phosphat und anorganisches Phosphat .

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

Glc-1,6-BP serves as a key regulator in several metabolic pathways:

- Glycogen Metabolism : It acts as an essential activator of phosphoglucomutase (PGM), which catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate. This reaction is pivotal for glycogen synthesis and degradation, thus influencing energy storage and mobilization in organisms .

- Glycolysis : Glc-1,6-BP is involved in glycolytic pathways where it contributes to the regulation of energy production. Its presence enhances the activity of enzymes like phosphofructokinase, thereby facilitating glucose breakdown for ATP production .

- Amino Sugar Formation : It plays a role in the biosynthesis of amino sugars, which are critical for glycoprotein and glycolipid synthesis .

Enzymatic Functions

Glc-1,6-BP is integral to various enzymatic reactions:

- Phosphoglucomutase Activity : This enzyme catalyzes the reversible conversion of glucose-1-phosphate to glucose-6-phosphate via Glc-1,6-BP as an intermediate. This process is essential for carbohydrate metabolism and energy homeostasis .

- Bacterial Enzyme Activity : Recent studies have identified Glc-1,6-BP synthases in bacteria such as Synechocystis sp. PCC 6803 and Bacteroides salyersiae, indicating its evolutionary conservation and functional importance across different life forms .

Potential Therapeutic Uses

Research indicates that manipulating Glc-1,6-BP levels could have therapeutic implications:

- Diabetes Management : Given its role in glucose metabolism, Glc-1,6-BP may be targeted to enhance insulin sensitivity and improve glycemic control in diabetic patients .

- Cancer Research : Alterations in glucose metabolism are a hallmark of cancer cells. By understanding how Glc-1,6-BP influences metabolic pathways, researchers may develop strategies to target cancer cell metabolism selectively .

Case Studies and Research Findings

Several studies have highlighted the applications of Glc-1,6-BP:

Wirkmechanismus

The mechanism of action of Alpha-D-Glucose 1,6-Bisphosphate involves its role as an activator of phosphoglucomutase. It provides an initial phosphorylation of the active site serine, which is essential for the enzyme’s catalytic activity . The compound is interconverted between glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycogen metabolism and glycolysis . The molecular targets and pathways involved include the glycolytic pathway and glycogen synthesis .

Vergleich Mit ähnlichen Verbindungen

α-D-Glucose-1,6-Bisphosphat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner doppelten Phosphorylierungsstellen und seiner Rolle als Aktivator der Phosphoglucomutase . Ähnliche Verbindungen sind:

Fructose-1,6-Bisphosphat: Ein weiteres Hexosephosphat, das an der Glykolyse beteiligt ist.

Glucose-1-Phosphat: Ein Zwischenprodukt im Glykogenstoffwechsel.

Glucose-6-Phosphat: Ein wichtiges Zwischenprodukt in der Glykolyse und dem Pentosephosphatweg.

α-D-Glucose-1,6-Bisphosphat zeichnet sich durch seine spezifische Rolle bei der Aktivierung der Phosphoglucomutase und seine Beteiligung an mehreren Stoffwechselwegen aus .

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHOZGRAXYWRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864226 | |

| Record name | 1,6-Di-O-phosphonohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-18-1 | |

| Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.